Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis-
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Overview
Description
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions, which are further acetylated. The cis- configuration indicates that the hydroxyl groups are on the same side of the molecule. Benzo(a)pyrene and its derivatives are known for their presence in various environmental pollutants and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- typically involves the following steps:
Starting Material: Benzo(a)pyrene is used as the starting material.
Dihydroxylation: The benzo(a)pyrene undergoes dihydroxylation to introduce hydroxyl groups at the 4 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Acetylation: The resulting diol is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and potential toxicity. the general principles of organic synthesis, such as batch processing and the use of appropriate protective equipment, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate back to the diol or further reduce the aromatic rings.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized polycyclic aromatic hydrocarbons.
Reduction: Reduced forms of benzo(a)pyrene or the diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Used in environmental studies to understand the fate and behavior of polycyclic aromatic hydrocarbons in the environment.
Mechanism of Action
The mechanism of action of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with molecular targets such as the aryl hydrocarbon receptor (AhR), which regulates the expression of enzymes involved in its metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another metabolite with significant biological activity.
Dibenzopyrenes: Structurally related compounds with similar properties.
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is unique due to its specific dihydrodiol and diacetate functional groups, which influence its reactivity and biological interactions. Its cis- configuration also distinguishes it from other isomers and derivatives.
Properties
CAS No. |
56182-92-4 |
---|---|
Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(4R,5S)-5-acetyloxy-4,5-dihydrobenzo[a]pyren-4-yl] acetate |
InChI |
InChI=1S/C24H18O4/c1-13(25)27-23-19-9-5-7-15-10-11-18-17-8-4-3-6-16(17)12-20(22(18)21(15)19)24(23)28-14(2)26/h3-12,23-24H,1-2H3/t23-,24+/m1/s1 |
InChI Key |
SQENCHQQVKNBAX-RPWUZVMVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C |
Origin of Product |
United States |
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